molecular formula C13H18N2O4S B2362798 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide CAS No. 922133-37-7

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide

Cat. No. B2362798
CAS RN: 922133-37-7
M. Wt: 298.36
InChI Key: ORWIAFUHCFSFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C13H18N2O4S and its molecular weight is 298.36. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Immunostimulatory Agent

This compound has been identified to have potential applications as an immunostimulatory agent . During periods of vaccination or epidemic outbreaks, feeding this compound could be beneficial in enhancing immunity and disease resistance .

Cell Viability Assays

In the field of cell biology, the compound is used in cell viability assays . It serves as a measure of redox potential, where actively respiring cells convert the water-soluble form of the compound to an insoluble purple formazan. This formazan is then solubilized, and its concentration is determined by optical density, which is a critical step in assessing cell health .

Synthon for Heterocycles

Chemically, it acts as a synthon for various heterocycles . It’s utilized as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic, and fused heterocyclic derivatives. These derivatives are of significant interest due to their biological activities and potential biomedical applications .

Antibacterial Activity

The compound has shown promise in antibacterial activity . It has been tested against a variety of Gram-positive and Gram-negative bacteria, exhibiting activity that exceeds common antibiotics like ampicillin and streptomycin by 10–50 fold .

Biological Potential of Indole Derivatives

As an indole derivative, it possesses a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes it a compound of high interest for the development of new therapeutic agents .

Pharmaceutical Intermediate

The compound is also used as a pharmaceutical intermediate in the synthesis of more complex molecules. It’s a key ingredient in the production of various drugs, particularly those with heterocyclic structures that are prevalent in many pharmaceuticals.

Research Tool in Organic Chemistry

In organic chemistry research, it serves as a valuable research tool . Its reactivity and versatility make it suitable for creating novel bioactive heterocycles, which are essential for the study of their biomedical applications and the development of new therapeutic agents .

Molecular Probes

Lastly, this compound is used in the development of molecular probes . These probes can bind to specific biological targets, allowing researchers to track biological processes, interactions, and the localization of molecules within cells .

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-4-20(17,18)15-9-5-6-11-10(7-9)14-12(16)13(2,3)8-19-11/h5-7,15H,4,8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWIAFUHCFSFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.